molecular formula C12H14ClNO5S B2701618 4-Chloro-3-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid CAS No. 59210-70-7

4-Chloro-3-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid

Cat. No.: B2701618
CAS No.: 59210-70-7
M. Wt: 319.76
InChI Key: IUKNUIPYYGWRKE-UHFFFAOYSA-N
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Description

4-Chloro-3-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C12H14ClNO5S. This compound is known for its unique structure, which includes a chloro-substituted benzoic acid core and a sulfamoyl group attached to an oxolan-2-ylmethyl moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Scientific Research Applications

4-Chloro-3-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid is utilized in various fields of scientific research:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: As a potential therapeutic agent due to its unique chemical properties.

    Industry: In the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoic acid and oxolan-2-ylmethylamine.

    Formation of Sulfamoyl Group: The oxolan-2-ylmethylamine is reacted with chlorosulfonic acid to form the oxolan-2-ylmethylsulfamoyl intermediate.

    Coupling Reaction: The intermediate is then coupled with 4-chlorobenzoic acid under suitable conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automated Systems: Employing automated systems for precise control of reaction conditions and monitoring.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfamoyl group can undergo oxidation and reduction reactions, altering the compound’s properties.

    Hydrolysis: The ester linkage in the oxolan-2-ylmethyl moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used.

    Oxidized or Reduced Derivatives: Resulting from oxidation or reduction reactions.

    Hydrolysis Products: Including the corresponding carboxylic acid and alcohol.

Mechanism of Action

The mechanism of action of 4-Chloro-3-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid involves:

    Molecular Targets: The compound may interact with specific enzymes or proteins, inhibiting their activity.

    Pathways Involved: It can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-sulfamoylbenzoic acid: Lacks the oxolan-2-ylmethyl moiety.

    4-Chloro-3-[(methylsulfamoyl)benzoic acid: Contains a simpler sulfamoyl group.

    4-Chloro-3-[(ethylsulfamoyl)benzoic acid: Has an ethyl group instead of the oxolan-2-ylmethyl moiety.

Uniqueness

4-Chloro-3-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid is unique due to the presence of the oxolan-2-ylmethyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-chloro-3-(oxolan-2-ylmethylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO5S/c13-10-4-3-8(12(15)16)6-11(10)20(17,18)14-7-9-2-1-5-19-9/h3-4,6,9,14H,1-2,5,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKNUIPYYGWRKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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